molecular formula C5H12ClN B1532632 (S)-1-Cyclopropylethanamine hydrochloride CAS No. 178033-78-8

(S)-1-Cyclopropylethanamine hydrochloride

Cat. No. B1532632
M. Wt: 121.61 g/mol
InChI Key: WZWFMMNJURDPFP-WCCKRBBISA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like ammoniation and resolving . For example, a synthesis method of S-2-aminobutanamide hydrochloride involves ammoniation on methyl 2-bromobutyrate in a methanol-ammonia solution and anhydrous isopropyl alcohol to generate DL-2-aminobutanamide .


Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-1-Cyclopropylethanamine hydrochloride” can be determined using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving hydrochlorides often involve supplying protons to achieve carbonyl reduction . The mechanism of reactions that occur on metal surfaces is still poorly understood .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds can be determined using various techniques such as differential scanning calorimetry (DSC), thermomechanical analysis (TMA), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) .

Scientific Research Applications

Application in Chemistry and Material Science

  • Synthesis of Zinc Complexes : The compound has been used in the synthesis of a tetranuclear zinc(II) complex. This complex exhibited remarkable activities against gram-negative bacteria and yeasts, showing potential in antimicrobial applications (Akhtar et al., 2015).

  • Palladium-Catalyzed Reactions : Research has shown its utility in palladium-catalyzed ring enlargement of methylenecyclopropanes to cyclobutenes, demonstrating its role in organic synthesis and potential applications in material science (Shi et al., 2006).

Pharmaceutical and Medical Research

  • Cancer Research : Studies have demonstrated its use in the development of novel cytotoxic and anticancer agents, indicating its potential role in cancer therapy (Dimmock et al., 1998).

  • Drug Delivery Systems : Research on its application in drug delivery systems, like the development of buccoadhesive tablets for selegiline hydrochloride, underscores its significance in enhancing drug bioavailability and therapeutic efficacy (Wasnik et al., 2014).

  • Treatment of Ocular Conditions : It has been utilized in the treatment of corneal cystine crystal deposits in patients with cystinosis, showing its efficacy in ocular therapeutics (Lyseng-Williamson, 2017).

Environmental and Biochemical Studies

  • Mutagenicity and Genotoxicity Studies : It has been used in studies assessing the mutagenic and genotoxic effects of various chemicals, contributing to environmental and biochemical safety research (Tafazoli & Kirsch‐Volders, 1996).

  • Study of Ethylene Action in Plants : Its derivative, 1-methylcyclopropene, has been extensively studied for its role in inhibiting ethylene action in plants, important in agricultural research and postharvest technology (Blankenship & Dole, 2003).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, some hydrochlorides can be corrosive to metals and toxic if swallowed .

Future Directions

The future directions in the field of drug development often involve optimizing the predictability of in vivo solubility and dissolution of drug substances . This includes the development of novel AMP structures, including hybrids, antimicrobial dendrimers and polypeptides, peptidomimetics, and AMP–drug conjugates .

properties

IUPAC Name

(1S)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFMMNJURDPFP-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cyclopropylethanamine hydrochloride

CAS RN

178033-78-8
Record name (1S)-1-cyclopropylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org

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